The synthesis of Erinacin B has garnered significant interest due to its complex molecular structure. Recent advancements have enabled a formal synthesis through an asymmetric organocatalytic approach. This method involves a key step of an intramolecular vinylogous aldol reaction, which effectively constructs the tricyclic ring system characteristic of cyathane diterpenoids. Additionally, hydroxyl-directed cyclopropanation and subsequent ring-opening reactions are utilized to introduce specific stereochemical features into the compound .
The enantioselective total synthesis has also been achieved using chiral building blocks, demonstrating the versatility of synthetic methodologies available for producing this compound .
Erinacin B possesses a unique molecular structure characterized by multiple rings and stereocenters. The molecular formula is , and it features a complex arrangement that includes several chiral centers. The structural analysis reveals that Erinacin B's configuration is crucial for its biological activity, particularly in its interaction with neurotrophic factors .
Erinacin B participates in various chemical reactions that are significant for its biological activity. Key reactions include:
The reactivity of Erinacin B can be leveraged in medicinal chemistry to develop derivatives with improved efficacy or reduced side effects.
The mechanism by which Erinacin B exerts its effects primarily involves the stimulation of NGF synthesis. This process is vital for neuronal health and regeneration. Erinacin B activates signaling pathways that lead to increased expression of NGF, promoting neuronal survival and differentiation .
Erinacin B exhibits several notable physical and chemical properties:
These properties are essential for formulating Erinacin B into therapeutic agents or supplements.
The exploration of bioactive compounds within the lion's mane mushroom (Hericium erinaceus) accelerated significantly in the late 20th century, driven by interest in its neuroprotective properties in traditional medicine. Initial chemical investigations in the early 1990s identified the first diterpenoids, termed erinacines, from the mycelia of cultured H. erinaceus. Pioneering work by Kawagishi and colleagues led to the isolation and characterization of erinacines A, B, and C between 1994 and 1996 [3]. These discoveries marked a critical advancement, revealing H. erinaceus as a rich source of cyathane-type diterpenoids—structurally distinct compounds characterized by a 5-6-7 tricyclic core fused to a bicyclic ring system. Unlike hericenones (found in fruiting bodies), erinacines are exclusively biosynthesized in the mycelium, necessitating specialized fermentation techniques for their production and study [3] [7]. This historical trajectory underscores the role of targeted mycelial cultivation in unlocking the neurotrophic potential of this medicinal mushroom.
Erinacin B (Chemical Formula: C₂₅H₃₆O₆; Molecular Weight: 432.55 g/mol; CAS No.: 156101-10-9) is a cyathane xyloside diterpenoid exclusively sourced from the mycelia of Hericium erinaceus [4] [6]. Its structure features the signature cyathane core (a fused 5-6-7 tricyclic system) with additional functional groups critical to its bioactivity:
The compound's three-dimensional configuration, including stereocenters at C-3a, C-5a, and C-6, is essential for its biological interactions. Its biosynthesis occurs in submerged mycelial cultures under controlled conditions (e.g., pH 4.5, 26°C, specific carbon/nitrogen sources), with yields highly dependent on fermentation parameters [3] [7]. Taxonomic studies confirm its exclusive production in H. erinaceus mycelia, absent in fruiting bodies or related Hericium species [3].
Erinacines represent a pharmacologically significant class of natural products due to their potent induction of Nerve Growth Factor (NGF) synthesis. NGF is a critical neurotrophin required for neuronal survival, differentiation, and synaptic plasticity, particularly in basal forebrain cholinergic neurons—cells vulnerable in Alzheimer's disease [2] [3]. Unlike protein-based neurotrophic factors, low-molecular-weight erinacines can potentially cross biological barriers (e.g., blood-brain barrier) and stimulate endogenous NGF production in glial cells and neurons. Erinacin B specifically enhances NGF mRNA expression and protein secretion in in vitro models of astrocytes and neuronal cells. This positions it as a key mediator of H. erinaceus’s neuroprotective effects, acting upstream to amplify neurotrophic support without exogenous NGF administration [3] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7